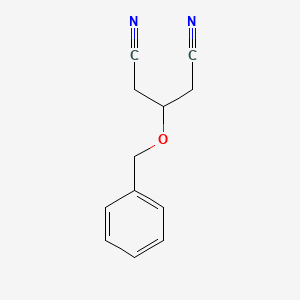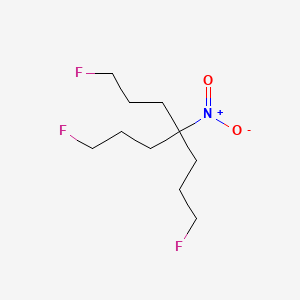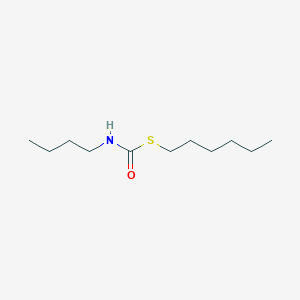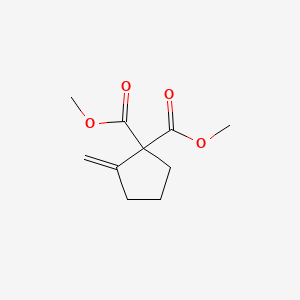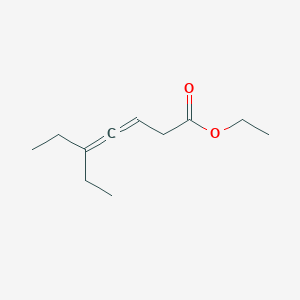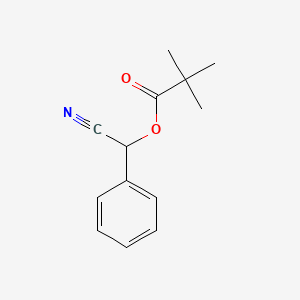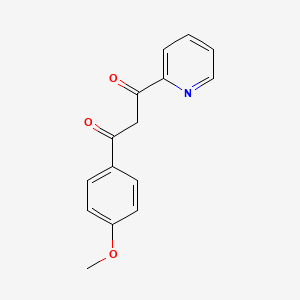![molecular formula C21H17NO3S B14281385 N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide CAS No. 124856-90-2](/img/structure/B14281385.png)
N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a phenylacryloyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides and aromatic compounds.
科学的研究の応用
N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用機序
The mechanism of action of N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenylacryloyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects.
類似化合物との比較
N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-((2-(3-Pyridinylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide: Similar in structure but with a pyridinylmethylene group.
N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide: Contains a pyridinylamino group and an ethoxy linker.
The uniqueness of this compound lies in its specific combination of
特性
CAS番号 |
124856-90-2 |
|---|---|
分子式 |
C21H17NO3S |
分子量 |
363.4 g/mol |
IUPAC名 |
N-[2-(3-phenylprop-2-enoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17NO3S/c23-21(16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22-26(24,25)18-11-5-2-6-12-18/h1-16,22H |
InChIキー |
QPLKHWKLVFJHHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


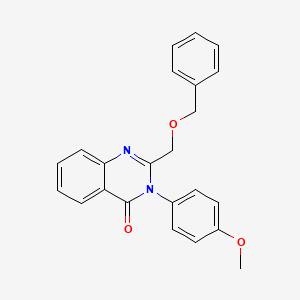
![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
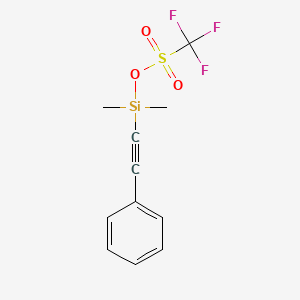
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

